molecular formula C9H8ClN3O2 B1318238 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1093636-79-3

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B1318238
CAS RN: 1093636-79-3
M. Wt: 225.63 g/mol
InChI Key: VWIQXXBPFUAVED-UHFFFAOYSA-N
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Description

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride, often involves reactions with hydrazones . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. It helps in the study of proteomes from the level of intracellular protein composition, structure, and its own unique activity patterns. It is instrumental in understanding the structure-function relationship of proteins .

Biochemical Assays

In biochemical assays, 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride is used for enzyme inhibition studies to determine the interaction and affinity between enzymes and potential inhibitors, which is crucial for drug development .

Molecular Docking Studies

The compound is applied in molecular docking studies to predict the orientation of a substrate or ligand when it binds to a particular enzyme or receptor site. This is particularly useful in the rational design of drugs .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is often used in the construction of compound libraries that are screened for biological activity .

Pharmacological Research

It has applications in pharmacological research where it is used to develop new therapeutic agents. Its role in the modulation of various biological pathways can lead to the discovery of novel pharmacophores .

Chemical Biology

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid hydrochloride: is used in chemical biology to study the chemical processes within and relating to living organisms. It acts as a probe to elucidate biological function at the molecular level .

Material Science

In material science, this compound can be used to create new materials with specific properties, such as conducting polymers or materials with particular optical characteristics .

Analytical Chemistry

Lastly, in analytical chemistry, it can be used as a standard or reagent in chromatographic methods or spectrophotometric analysis to quantify or identify other compounds or elements in a sample .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation or skin contact, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIQXXBPFUAVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589276
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093636-79-3
Record name 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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